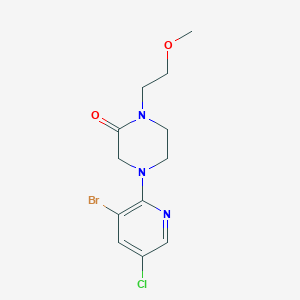![molecular formula C16H18N4O B6625443 [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential application in drug development. MPMP has been found to exhibit promising pharmacological properties, making it a promising candidate for further research. In
作用机制
The mechanism of action of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to increase serotonin and acetylcholine levels, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to exhibit antioxidant and anti-inflammatory properties. Additionally, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is that it exhibits high affinity for the serotonin transporter, which makes it a promising candidate for further research in the development of antidepressant drugs. However, one limitation of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its pharmacological properties.
未来方向
There are several future directions for research on [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone. One area of research could focus on further elucidating the mechanism of action of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, which could provide insight into its potential therapeutic effects. Additionally, research could focus on developing drugs based on the pharmacological properties of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, specifically for the treatment of neurological disorders such as Alzheimer's disease and depression. Finally, research could focus on exploring the potential side effects of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, which could inform the development of safe and effective drugs based on its pharmacological properties.
In conclusion, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone is a promising chemical compound that has gained attention in the scientific community due to its potential application in drug development. While its mechanism of action is not fully understood, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to exhibit promising pharmacological properties, making it a promising candidate for further research. Future research on [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone could provide insight into its potential therapeutic effects and inform the development of safe and effective drugs based on its pharmacological properties.
合成方法
The synthesis of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone involves the reaction between 4-methyl-3-pyridylhydrazine and 3-bromo-4-(4-methyl-3-pyridyl)piperazine, followed by the reaction with 3-pyridylboronic acid. The resulting product is [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone, which can be purified through recrystallization.
科学研究应用
[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been studied for its potential application in drug development, specifically as a potential treatment for neurological disorders such as Alzheimer's disease and depression. [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to exhibit significant affinity for the serotonin transporter, which plays a crucial role in regulating mood and emotions. Additionally, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone has been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in learning and memory.
属性
IUPAC Name |
[4-(4-methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-13-4-6-18-12-15(13)19-7-9-20(10-8-19)16(21)14-3-2-5-17-11-14/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIWTHRWSXUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B6625367.png)
![2-Chloro-4-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]benzonitrile](/img/structure/B6625381.png)

![1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625388.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625396.png)

![N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6625411.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625417.png)
![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)
![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)

![[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)
![1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)